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molecular formula C11H17NO B8747312 N-(2-Phenoxyethyl)propylamine CAS No. 55246-89-4

N-(2-Phenoxyethyl)propylamine

Cat. No. B8747312
M. Wt: 179.26 g/mol
InChI Key: FBRGWNDXBBWEHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05093526

Procedure details

the 2-phenoxyethyl chloride is reacted with n-propyl amine in the presence of an ethanol-water solvent at a temperature of from 100° C. to 110° C. to form N-n-propyl-N-2-phenoxy-ethyl amine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]([CH2:8][CH2:9]Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:11]([NH2:14])[CH2:12][CH3:13]>C(O)C.O>[CH2:11]([NH:14][CH2:9][CH2:8][O:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:12][CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O(C1=CC=CC=C1)CCCl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)N
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CC)NCCOC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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